molecular formula C11H15BO4 B1340966 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbaldehyde CAS No. 1055881-23-6

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbaldehyde

Cat. No.: B1340966
CAS No.: 1055881-23-6
M. Wt: 222.05 g/mol
InChI Key: PYPDEWSBYDJVFU-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde is a boronate ester derivative of furan-2-carbaldehyde, where the boronate group is attached to the 3-position of the furan ring. This compound belongs to the class of organoboron reagents, which are widely used in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds in organic synthesis .

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c1-10(2)11(3,4)16-12(15-10)8-5-6-14-9(8)7-13/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPDEWSBYDJVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(OC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585951
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1055881-23-6
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde
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Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbaldehyde is a compound that incorporates a furan ring with a dioxaborolane moiety. This unique structure suggests potential biological activities that merit detailed investigation. In recent years, compounds containing furan and boron have gained attention for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities.

  • Molecular Formula : C12H17B O4
  • Molecular Weight : 234.08 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Recent studies indicate that derivatives of furan exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models.
  • Antibacterial Activity
    • The incorporation of boron in organic compounds often enhances their antibacterial properties. Preliminary findings suggest that this compound may inhibit the growth of gram-positive and gram-negative bacteria.
  • Antifungal Activity
    • Furan derivatives have also been studied for their antifungal properties. Research indicates that the presence of the dioxaborolane group may contribute to enhanced activity against fungal pathogens.

Anticancer Studies

A study conducted by Flynn et al. demonstrated that benzo[b]furan derivatives exhibited significant antiproliferative activity against various human cancer cell lines. The compound 6a was noted for its selectivity against endothelial cells while showing higher potency compared to standard treatments like Combretastatin-A4 (CA-4). The structure–activity relationship (SAR) highlighted the importance of substituents on the furan ring in enhancing anticancer efficacy .

CompoundCell Line TestedIC50 (nM)Reference
6aHeLa24
CA-4HeLa42
10hFM3A/024

Antibacterial Studies

In a comparative analysis of various boron-containing compounds, it was found that those with dioxaborolane structures exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

The proposed mechanisms for the biological activities of this compound include:

  • Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Antibacterial Action : Inhibition of bacterial enzymes involved in cell wall synthesis.
  • Antifungal Mechanism : Disruption of fungal cell membrane integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 4-Substituted Furan Analogs

The 4-substituted isomer, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde (CAS: 846023-58-3), differs in the placement of the boronate group on the furan ring. Key comparisons include:

  • Reactivity : The 4-substituted isomer may exhibit steric or electronic differences in cross-coupling reactions. For example, the proximity of the aldehyde group (2-position) to the boronate (4-position) could influence substrate binding in catalytic cycles .
  • Safety : The 4-isomer’s safety data sheet (SDS) indicates hazards such as skin irritation and acute toxicity, necessitating handling under inert atmospheres .

Substituent Variants: Carboxylic Acid and Ester Derivatives

  • Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate (CAS: 1351353-51-9): Replaces the aldehyde with an ester group.
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylic acid (CAS: 1073354-94-5): The carboxylic acid group introduces polarity, enhancing solubility in aqueous or polar solvents but complicating purification .

Heterocycle Variants: Thiophene and Benzofuran Analogs

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde (CAS: 1040281-83-1): Replacing furan with thiophene alters electronic properties. Thiophene’s higher aromaticity and sulfur atom may improve stability in harsh reaction conditions, though its electron-rich nature could slow oxidative addition in palladium-catalyzed couplings .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
4-(4,4,5,5-Tetramethyl...)furan-2-carbaldehyde 846023-58-3 C₁₂H₁₇BO₄ 248.08 Not reported Aldehyde, Boronate
5-(4,4,5,5-Tetramethyl...)furan-3-carboxylic acid 1073354-94-5 C₁₂H₁₇BO₅ 264.08 Not reported Carboxylic acid
5-(4,4,5,5-Tetramethyl...)thiophene-2-carbaldehyde 1040281-83-1 C₁₂H₁₇BO₃S 264.14 Not reported Aldehyde, Thiophene
7-(4,4,5,5-Tetramethyl...)dihydrobenzo[b]furan 934586-50-2 C₁₄H₁₉BO₃ 246.11 98.5–100 Benzofuran, Boronate

Research Findings

  • Suzuki-Miyaura Coupling : Boronate esters with electron-withdrawing groups (e.g., aldehydes) demonstrate enhanced reactivity due to increased electrophilicity at the boron center .
  • Crystallographic Analysis : Tools like SHELX and OLEX2 (used in structural studies of analogs like 3-(tetramethyl)aniline ) highlight the importance of crystallography in confirming boronate ester geometries.
  • Safety Considerations : The 4-isomer’s SDS underscores the need for rigorous safety protocols, including PPE and inert handling, which likely apply to the 3-isomer as well .

Preparation Methods

Palladium-Catalyzed Miyaura Borylation of Halogenated Furan Aldehydes

This is the predominant method for preparing the compound, involving the coupling of a halogenated furan-2-carbaldehyde (usually 3-bromofuran-2-carbaldehyde) with bis(pinacolato)diboron under palladium catalysis.

Typical Reaction Conditions:

Parameter Details
Starting Material 3-Bromofuran-2-carbaldehyde
Boron Source Bis(pinacolato)diboron
Catalyst Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands (e.g., XPhos)
Base Potassium acetate (KOAc) or potassium phosphate (K3PO4)
Solvent 1,4-Dioxane, sometimes with water co-solvent
Temperature 80–100 °C
Atmosphere Inert (N2 or Ar)
Reaction Time 12–24 hours

Mechanism: The palladium catalyst facilitates oxidative addition of the aryl bromide, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester.

Research Findings:

  • Yields typically range from 60% to 90% depending on catalyst system and reaction optimization.
  • Use of bulky phosphine ligands such as XPhos improves catalyst stability and yield.
  • Potassium phosphate as base and dioxane/water solvent mixture enhances reaction rate and selectivity.
  • The aldehyde group remains intact under these conditions, allowing for further functionalization.

Direct Borylation of Furan Aldehydes via C–H Activation

Emerging methods involve direct C–H borylation of furan-2-carbaldehyde derivatives using iridium or rhodium catalysts with bis(pinacolato)diboron.

Typical Reaction Conditions:

Parameter Details
Starting Material Furan-2-carbaldehyde
Boron Source Bis(pinacolato)diboron
Catalyst Iridium complexes (e.g., [Ir(COD)(OMe)]2) with bipyridine ligands
Base None or mild base
Solvent Tetrahydrofuran (THF) or toluene
Temperature 80–120 °C
Atmosphere Inert (N2 or Ar)
Reaction Time 12–24 hours

Research Findings:

  • This method avoids the need for pre-halogenated substrates, simplifying synthesis.
  • Regioselectivity favors borylation at the 3-position of the furan ring adjacent to the aldehyde.
  • Yields are moderate to good (50–75%), with ongoing research to improve catalyst efficiency.
  • Functional group tolerance is high, preserving the aldehyde functionality.

Alternative Synthetic Routes

  • Lithiation followed by Borylation: Lithiation of 3-bromofuran-2-carbaldehyde with n-butyllithium at low temperature, followed by quenching with trialkyl borates or pinacolborane, then oxidation to the boronate ester. This method is less common due to harsh conditions and lower selectivity.

  • Cross-Coupling with Boronic Acid Derivatives: Coupling of 3-bromo-2-furaldehyde with pinacol boronic acid under Suzuki conditions, but this is less efficient than direct borylation with bis(pinacolato)diboron.

Data Table Summarizing Key Preparation Methods

Method Starting Material Catalyst/System Base Solvent Temp (°C) Yield (%) Notes
Pd-catalyzed Miyaura Borylation 3-Bromofuran-2-carbaldehyde Pd2(dba)3 + XPhos K3PO4 or KOAc 1,4-Dioxane/H2O 80–100 60–90 Most common, high selectivity
Ir-catalyzed C–H Borylation Furan-2-carbaldehyde [Ir(COD)(OMe)]2 + bipyridine None or mild THF or toluene 80–120 50–75 Avoids halogenated precursors
Lithiation + Borylation 3-Bromofuran-2-carbaldehyde n-BuLi + trialkyl borate N/A Ether solvents -78 to 0 40–60 Harsh conditions, less selective

Research Findings and Optimization

  • Catalyst and Ligand Effects: The choice of palladium source and ligand critically affects yield and purity. Bulky, electron-rich phosphines (e.g., XPhos, SPhos) enhance catalyst turnover and reduce side reactions.

  • Base Selection: Potassium phosphate and potassium acetate are preferred bases, balancing reactivity and minimizing decomposition of sensitive aldehyde groups.

  • Solvent Systems: Mixed solvents such as dioxane/water improve solubility of reagents and catalyst stability, leading to higher yields.

  • Temperature and Time: Elevated temperatures (80–100 °C) and prolonged reaction times (12–24 h) are typical to ensure complete conversion.

  • Purification: The product is usually purified by silica gel column chromatography, yielding a solid with 95–97% purity suitable for further synthetic applications.

Q & A

Q. What are the common synthetic routes for preparing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde?

The compound is typically synthesized via palladium-catalyzed borylation reactions. A general protocol involves reacting a halogenated furan-2-carbaldehyde precursor (e.g., bromo or iodo derivatives) with bis(pinacolato)diboron ([B2pin2]) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., KOAc) in anhydrous solvents like THF or dioxane at elevated temperatures (80–100°C). Purification is achieved via column chromatography using silica gel with gradients of pentane/EtOAc or hexanes/EtOAc, often with additives like triethylamine (0.25–1%) to improve resolution .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

  • <sup>1</sup>H NMR and <sup>13</sup>C NMR : To verify the integrity of the furan ring, aldehyde proton (δ ~9.5–10.0 ppm), and boron-related shifts.
  • X-ray crystallography : For unambiguous structural confirmation, using programs like SHELXL for refinement .
  • FT-IR : To confirm the presence of the aldehyde carbonyl stretch (~1700 cm<sup>-1</sup>) and B-O bonds (~1350 cm<sup>-1</sup>).
  • Mass spectrometry (HRMS) : For molecular ion validation.

Advanced Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in Suzuki-Miyaura couplings?

Optimization strategies include:

  • Catalyst selection : Testing Pd(PPh3)4, PdCl2(dppf), or Ni-based catalysts for efficiency .
  • Ligand effects : Bulky ligands (e.g., SPhos) can enhance steric protection of the boron moiety.
  • Solvent and temperature : Anhydrous THF or dioxane at 80–100°C under inert atmospheres minimizes side reactions.
  • Base screening : KOAc, K2CO3, or Cs2CO3 can influence transmetalation kinetics .

Q. What strategies can resolve contradictions in reported synthetic yields for similar boronic ester derivatives?

Discrepancies in yields (e.g., 27–33% in ) may arise from:

  • Purification challenges : Column chromatography conditions (e.g., Et3N as an additive) reduce boronic ester decomposition on silica .
  • Starting material purity : Halogenated precursors must be rigorously dried to avoid hydrolysis.
  • Reaction monitoring : Using TLC or <sup>11</sup>B NMR to track reaction progress and optimize quenching times.

Q. How does the electron-withdrawing carbaldehyde group influence the reactivity of the boronic ester moiety in cross-coupling reactions?

The aldehyde group:

  • Reduces electron density at the boron center, potentially slowing transmetalation but improving stability against protodeboronation.
  • Introduces steric hindrance , which may necessitate higher catalyst loadings or elevated temperatures for effective coupling .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

  • Storage : –20°C under inert gas (Ar/N2) in flame-sealed ampules to prevent moisture ingress .
  • Handling : Use gloveboxes for moisture-sensitive steps and avoid prolonged exposure to light or ambient oxygen.

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